1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one is an organic compound notable for its unique structural features, including a piperazine ring and an acetylated fluorophenyl moiety. This compound is primarily studied within the realms of medicinal chemistry and pharmacology due to its potential therapeutic applications. The molecular formula of this compound is C15H18F2N2O, indicating the presence of two fluorine atoms, which are significant for its biological activity and interaction with various targets.
The synthesis of 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one typically begins with the preparation of 4-acetyl-2-fluoroaniline and piperazine as starting materials. This compound has been explored in various studies for its potential pharmacological properties, including antidepressant effects and interactions with central nervous system receptors.
This compound can be classified under several categories:
The synthesis of 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one involves several key steps:
Advanced organic synthesis techniques are often employed, such as:
The molecular structure of 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one can be described as follows:
1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions:
These reactions allow for modifications that can lead to derivatives with potentially altered pharmacological properties .
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide more detailed insights into thermal stability and phase transitions .
The scientific uses of 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one include:
This compound is investigated for its potential as a pharmacophore in drug development targeting central nervous system disorders, particularly for its antidepressant effects.
It serves as a tool in studies examining its effects on various biological pathways, contributing to the understanding of neuropharmacology.
Utilized in chemical manufacturing processes as an intermediate for synthesizing other complex organic molecules .
Piperazine derivatives represent a cornerstone of modern medicinal chemistry, characterized by a six-membered heterocyclic ring containing two opposing nitrogen atoms. This scaffold provides exceptional structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, electrostatic interactions, and conformational stabilization. The incorporation of fluorine atoms and acetyl groups into piperazine-based compounds has yielded pharmacologically optimized agents with enhanced blood-brain barrier (BBB) penetration, metabolic stability, and target specificity. The compound 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one exemplifies this strategic integration, combining fluorinated aromatic systems with acetylated piperazine moieties to leverage synergistic physicochemical advantages for central nervous system (CNS) targeting [4] [10].
Piperazine derivatives transitioned from antiparasitic agents to CNS-active drugs over six decades:
Table 1: Evolution of Piperazine-Based Therapeutics
Era | Therapeutic Class | Representative Agents | Key Structural Features |
---|---|---|---|
1950s | Anthelmintics | Piperazine citrate | Unsubstituted piperazine core |
1970s | Antidepressants | mCPP (metabolite) | m-Chlorophenylpiperazine |
1980s–2020s | Antipsychotics | Aripiprazole, Ziprasidone | Quinolinone/benzisothiazole-piperazine |
2000s | CNS Penetrant Agents | KH-259 (HDAC6 inhibitor) | Acetylated benzylpiperazine |
Fluorine incorporation into piperazine-linked aromatics confers strategic advantages critical to CNS drug optimization:
Table 2: Physicochemical Effects of Fluorine in Piperazine Derivatives
Parameter | Impact of Fluorination | Example in Piperazine Context |
---|---|---|
Metabolic Stability | ↑ 10-100x (blocking of para-hydroxylation) | 4-Fluorophenylpiperazine vs phenylpiperazine |
Lipophilicity (log P) | ↑ 0.2–0.5 units per F atom | TFMPP (3-CF₃-phenylpiperazine): log P = 2.12 |
pKₐ Modulation | ↓ Amine basicity by 0.3–1.0 unit | pFPP (4-F-phenylpiperazine) pKₐ = 8.1 vs 8.4 |
Conformational Bias | Ortho-F stabilizes coplanar aryl-piperazine | 2-Fluorophenylpiperazine dihedral angle <30° |
N-Acetylated piperazines like 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one exhibit optimized CNS pharmacokinetics:
Table 3: Acetylated Piperazines in CNS-Targeted Therapeutics
Compound | Biological Target | Key Pharmacokinetic Feature | Structural Element |
---|---|---|---|
KH-259 | HDAC6 inhibitor | Brain/plasma ratio: 0.8; log P = 1.89 | Benzylpiperazine N-acetyl hydroxamate |
Lorediplon (metabolite) | GABAₐ modulator | CSF concentration: 120 ng/mL | Pyridinyl-diacetylpiperazine |
1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one | Putative monoamine modulator | Predicted log BB: -0.2 (computational) | 4-Fluorophenyl-diN-acetylpiperazine |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: